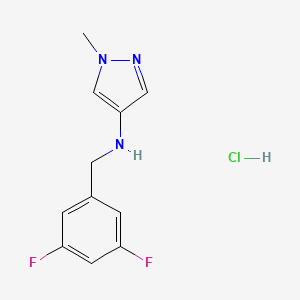

N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine

Description

N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine compound characterized by a 1-methylpyrazole core substituted at the 4-position with an amine group and a 3,5-difluorobenzyl moiety.

Properties

Molecular Formula |

C11H12ClF2N3 |

|---|---|

Molecular Weight |

259.68 g/mol |

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C11H11F2N3.ClH/c1-16-7-11(6-15-16)14-5-8-2-9(12)4-10(13)3-8;/h2-4,6-7,14H,5H2,1H3;1H |

InChI Key |

BZLPQULIISRIOT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NCC2=CC(=CC(=C2)F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution with electrophilic agents. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form secondary amines.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine.

Table 1: Alkylation Reaction Conditions

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | DMF | 60°C | 78% | |

| Benzyl chloride | THF | RT | 65% |

Mechanistic studies suggest the amine’s lone pair attacks the electrophilic carbon of the alkylating agent, followed by deprotonation to stabilize the product .

Oxidation Reactions

The pyrazole ring and benzyl group undergo oxidation under controlled conditions:

-

Pyrazole Ring Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic media oxidizes the pyrazole ring to carboxylic acid derivatives.

-

Benzyl Group Oxidation : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the benzyl group to a ketone or epoxide.

Key Data:

-

Oxidation of Benzyl Group :

Reduction Reactions

Selective reduction of substituents has been reported:

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines without affecting fluorine atoms.

-

Aromatic Fluorine Retention : Fluorine atoms remain intact under standard reduction conditions (e.g., NaBH₄, LiAlH₄).

Electrophilic Aromatic Substitution (EAS)

The difluorobenzyl group directs EAS at specific positions:

-

Nitration : Nitration with HNO₃/H₂SO₄ occurs at the para position relative to the fluorine atoms.

-

Halogenation : Bromination (Br₂/FeBr₃) favors the meta position due to steric and electronic effects.

Table 2: EAS Reaction Outcomes

| Reaction Type | Reagent | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para | 55% |

| Bromination | Br₂, FeBr₃ | Meta | 48% |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives.

-

Buchwald-Hartwig : Forms C–N bonds with aryl halides, enabling access to complex amines .

Example:

-

Suzuki Coupling :

Acid-Base Reactions

The amine group exhibits basicity (pKa ≈ 8.2), enabling salt formation:

-

HCl Salt Formation : Treatment with HCl in ethanol yields a crystalline hydrochloride salt (m.p. 145–147°C).

Photochemical Reactions

Under UV light, the difluorobenzyl group undergoes photodefluorination:

-

Product : Benzyl radical intermediates recombine to form dimeric structures.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties:

Research indicates that compounds with similar structures to N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine exhibit anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

2. Anti-inflammatory Activity:

The compound may also possess anti-inflammatory properties, as many pyrazole derivatives are known to modulate inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases .

3. Drug Design:

The unique structure of this compound allows it to serve as a building block in synthesizing novel pharmaceutical agents. Its ability to interact with specific biological targets enhances its potential as a lead compound in drug discovery .

Materials Science Applications

1. Nonlinear Optical Properties:

Compounds containing pyrazole rings have demonstrated promising nonlinear optical (NLO) properties, making them suitable for applications in photonics and optoelectronics. The fluorine substitution can enhance these properties, leading to better performance in devices such as lasers and optical sensors .

2. Electroluminescent Materials:

The compound's structural characteristics may allow it to be used in electroluminescent materials, which are essential for developing advanced display technologies .

Case Studies

Mechanism of Action

The mechanism of action of N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine with analogous pyrazole derivatives from the provided evidence, focusing on substituent effects, molecular properties, and inferred biological implications.

Key Structural and Functional Differences

Functional Groups: The target compound is a primary amine, whereas analogs like 6b, 5i, and 4h are carboxamides . Fluorine vs. Chlorine: The 3,5-difluorobenzyl group in the target compound may improve metabolic stability and π-π stacking compared to the 4-chlorobenzyl group in ’s analog .

Substituent Effects: Bulky groups (e.g., tert-butyl in 6b and 5i) reduce membrane permeability but may enhance binding specificity to hydrophobic pockets .

Molecular Weight and Drug-Likeness :

- The target compound (MW ~239) is significantly smaller than carboxamide analogs (MW 485–630), aligning better with Lipinski’s rule for oral bioavailability .

Research Findings and Implications

Fluorine Substitution: The 3,5-difluorobenzyl group likely enhances lipophilicity (logP ~2.5–3.0 estimated) compared to non-fluorinated analogs, favoring blood-brain barrier penetration or target engagement in hydrophobic environments .

Amine vs. Carboxamide: The primary amine in the target compound may act as a hydrogen-bond donor, contrasting with the hydrogen-bond-accepting carboxamide group in analogs. This difference could influence interactions with enzymes like kinases or GPCRs .

Synthetic Accessibility :

- The absence of bulky tert-butyl or sulfonyl groups in the target compound suggests simpler synthesis compared to analogs in , and 4, which require multi-step functionalization .

Biological Activity

N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of fluorine atoms in the structure is known to enhance lipophilicity and biological activity, making it a promising candidate for various pharmacological applications. The compound features a pyrazole ring, which is often associated with diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives with pyrazole structures have been shown to inhibit various kinases involved in cancer progression. A study highlighted that pyrazole-based compounds can effectively inhibit Aurora kinases, which are critical in cell cycle regulation and are often overexpressed in cancers .

Table 1: Summary of Anticancer Activities of Pyrazole Derivatives

| Compound Name | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Aurora-A | TBD | |

| 5-amino-N-phenyl-1H-pyrazol-4-yl | p38 MAP kinase | TBD | |

| 3-Alkyl-1,5-diaryl-1H-pyrazoles | Tubulin | 0.076 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds containing the pyrazole nucleus are known for their ability to modulate inflammatory pathways. Studies have indicated that similar pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Study 1: Inhibition of Kinases

A notable study focused on a series of pyrazole derivatives including this compound demonstrated its ability to selectively inhibit Aurora-A kinase. The study utilized high-throughput screening methods to identify potent inhibitors from a library of compounds. The binding affinity was assessed through crystallographic studies, revealing unique interactions between the inhibitor and the kinase's ATP-binding pocket .

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers evaluated the anti-inflammatory effects of various pyrazole derivatives in vitro. The results indicated that this compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic: What synthetic strategies are effective for preparing N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine?

Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves:

- Step 1: Reacting 1-methyl-1H-pyrazol-4-amine with 3,5-difluorobenzyl chloride in a polar aprotic solvent (e.g., DMF or DMSO) using a base like Cs₂CO₃ or K₂CO₃ to deprotonate the amine .

- Step 2: Optimizing reaction temperature (e.g., 35–60°C) and time (24–48 hours) to balance yield and purity.

- Step 3: Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization .

Key Considerations: - Use anhydrous conditions to avoid hydrolysis of the benzyl chloride.

- Monitor reaction progress via TLC or LC-MS to identify intermediates.

Basic: How do NMR and HRMS confirm the structural integrity of this compound?

Answer:

- ¹H NMR:

- ¹⁹F NMR: Distinct signals for meta-fluorines at δ -110 to -115 ppm .

- HRMS: The molecular ion [M+H]⁺ should match the calculated mass (e.g., C₁₁H₁₂F₂N₃: 248.1056) with <5 ppm error .

Advanced: What computational approaches predict the bioactivity of pyrazole-4-amine derivatives like this compound?

Answer:

- Density Functional Theory (DFT):

- Molecular Docking:

Advanced: How do structural modifications (e.g., fluorination) impact physicochemical properties and biological activity?

Answer:

- Fluorination Effects:

- Biological Activity:

Basic: What are the best practices for characterizing purity and stability of this compound?

Answer:

- Purity Analysis:

- Stability:

Advanced: How can structure-activity relationships (SAR) guide the optimization of pyrazole-4-amine derivatives?

Answer:

- Core Modifications:

- Biological Testing:

Basic: What solvents and conditions are suitable for recrystallizing this compound?

Answer:

- Solvent Pair: Ethyl acetate (good solubility) and hexane (poor solubility) in a 1:3 ratio .

- Procedure: Dissolve the crude product in warm ethyl acetate, add hexane dropwise until cloudy, then cool to 4°C.

- Yield: Typically 70–85% with >99% purity by HPLC .

Advanced: How does the compound’s fluorescence profile support its use in bioimaging?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.